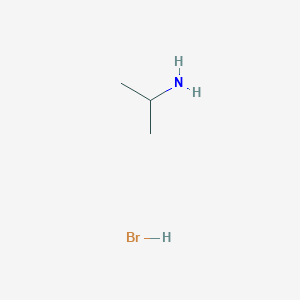
Methyl 4-amino-3,6-dichloropicolinate
Übersicht
Beschreibung
“Methyl 4-amino-3,6-dichloropicolinate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is a solid substance and is functionally related to picloram .
Synthesis Analysis
The synthesis of “Methyl 4-amino-3,6-dichloropicolinate” involves the use of 2-(3-fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, bis(triphenylphosphine)palladium(II) chloride, and potassium fluoride in acetonitrile/water .Molecular Structure Analysis
The InChI code for “Methyl 4-amino-3,6-dichloropicolinate” is 1S/C7H6Cl2N2O2/c1-13-7(12)6-5(9)3(10)2-4(8)11-6/h2H,1H3,(H2,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-amino-3,6-dichloropicolinate” is a solid substance . It has a molecular weight of 221.04 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental and Agricultural Research
- Herbicide Impact on Ecosystems : Research has shown that picloram (a variant of methyl 4-amino-3,6-dichloropicolinate) may pose hazards to ecosystems and human health. A study revealed that picloram causes DNA damage and hypomethylation in Phaseolus vulgaris, a common bean plant. Interestingly, it was found that humic acids could mitigate these genetic damages, suggesting a potential protective role against the hazardous effects of picloram (Taspinar et al., 2017).
Chemical Synthesis
Synthesis of Chlorinated Pyridines : The chlorination process of α, α′-aminopicoline, related to methyl 4-amino-3,6-dichloropicolinate, has been studied, leading to the creation of new chloro-substituted derivatives of pyridine. This research highlights the process of integrating chlorine into the pyridine nucleus without affecting the methyl group (Moshchitskii et al., 1968).
Synthesis of Amino Chloropyridines : Methyl 4-chloropicolinate, closely related to methyl 4-amino-3,6-dichloropicolinate, has been used in the synthesis of 2-amino-4-chloropyridine, with potential applications in larger scale production (Liao Jian-qiao, 2010).
Medicinal Chemistry
Anticonvulsant Properties : Certain derivatives of methyl 4-amino-3,6-dichloropicolinate have been evaluated for their anticonvulsant properties. Studies have investigated the structure-activity correlations of these compounds, revealing insights into their potential as antielectroshock seizure medications (Scott et al., 1993).
Isotope Synthesis for Herbicides : Isotopically labeled derivatives of methyl 4-amino-3,6-dichloropicolinate have been synthesized for use in research, particularly in the study of herbicides like picloram and aminopyralid. This advancement aids in the detailed study of herbicide behavior and interaction in various environments (Johnson et al., 2009).
Plant Growth Regulation
- Influence on Plant Growth : The derivative, 4-amino-3,5,6-trichloropicolinic acid, has shown higher toxicity to broad-leaved plants compared to other herbicides, indicating its potency as aplant growth regulator. This aspect of its application is important in controlling the growth of certain plants, possibly for agricultural benefits (Hamaker et al., 1963).
Antitumor Applications
- Role in Antitumor Drug Synthesis : Methyl 4-chloropicolinate, a compound related to methyl 4-amino-3,6-dichloropicolinate, has been utilized in the synthesis of Sorafenib, an antitumor drug. This process demonstrates the potential application of chloropicolinic acid derivatives in pharmaceuticals, particularly in cancer treatment (Yao Jian-wen, 2012).
Safety and Hazards
“Methyl 4-amino-3,6-dichloropicolinate” is associated with several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 4-amino-3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(9)3(10)2-4(8)11-6/h2H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMBCYILCYTPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3,6-dichloropicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(5-Methyl-1H-indol-2-yl)methyl]amine](/img/structure/B1646878.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid](/img/structure/B1646887.png)






![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)

